6-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound characterized by a benzoxazole ring structure with an aminomethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The molecular formula of this compound is C₈H₈N₂O₂, and it has a molecular weight of 164.16 g/mol.
6-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one is synthesized through various chemical reactions involving precursors such as 2-aminophenol and formaldehyde. It falls under the classification of benzoxazole derivatives, which are known for their diverse pharmacological activities. The compound can be categorized as an organic heterocyclic compound due to the presence of nitrogen in its structure.
The synthesis of 6-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves a Mannich reaction. This reaction combines 2-aminophenol with formaldehyde and a primary amine under acidic conditions to introduce the aminomethyl group at the 6-position of the benzoxazole ring. The general reaction can be outlined as follows:
In industrial applications, continuous flow reactors may be utilized to enhance yield and purity by optimizing reaction parameters and minimizing environmental impact through the use of greener solvents and catalysts.
The structural representation of 6-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one can be described using various structural notations:
The compound features a benzoxazole ring fused with a carbonyl group and an aminomethyl side chain, contributing to its unique chemical properties.
6-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one participates in several chemical reactions:
The mechanism of action for 6-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one involves interactions with specific biological targets. The aminomethyl group is capable of forming hydrogen bonds with various biomolecules, which may influence enzyme activity or receptor binding. This interaction can lead to inhibition of certain biological pathways, contributing to its potential therapeutic effects .
The compound exhibits stability under normal conditions but may undergo reactions typical for amines and heterocycles, such as electrophilic aromatic substitution.
Property | Value |
---|---|
Molecular Formula | C₈H₈N₂O₂ |
Molecular Weight | 164.16 g/mol |
Melting Point | Not specified |
Solubility | Soluble in ethanol |
6-(Aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one has several scientific applications:
This compound's unique structure and biological activity make it a valuable subject for ongoing research in medicinal chemistry and pharmacology.
The concept of "privileged scaffolds" originated with Evans' identification of the benzodiazepine nucleus as a structural framework capable of binding diverse receptors. Privileged scaffolds are molecular architectures that consistently yield bioactive ligands across multiple target classes due to their ability to present pharmacophores in spatially optimized configurations. These scaffolds overcome limitations of conventional compound libraries, which often suffer from low hit rates due to poor structural diversity and suboptimal physicochemical properties [1].
Benzoxazolone derivatives exemplify this theory. As planar heterocycles, they offer three critical advantages:
Table 1: Privileged Scaffolds in Drug Discovery
Scaffold | Target Classes | Clinical Applications |
---|---|---|
Benzodiazepine | GPCRs, Ion channels | Anxiolytics, Sedatives |
Purine | Kinases, Nucleotide-binding proteins | Anticancer, Antiviral |
Benzoxazolone | Kinases, GPCRs, Nuclear receptors | Anticancer, Antimicrobial |
The benzoxazolone nucleus specifically binds targets including:
Molecular Interactions: The oxygen (O1) and nitrogen (N3) atoms act as hydrogen bond acceptors, while the N-H group serves as a donor. The aromatic system enables π-π stacking with Phe/Tyr residues and cation-π interactions with Lys/Arg side chains [3].
Bioisosteric replacement with benzoxazolone improves metabolic stability and binding affinity relative to metabolically labile groups. This strategy converts phenols, catechols, or N-aryl amides into conformationally constrained analogs that reduce entropic penalties upon target binding [3].
Key applications include:
Table 2: Metabolic Outcomes of Benzoxazole vs. Bioisosteric Precursors
Original Group | Benzoxazole Replacement | Metabolic Improvement |
---|---|---|
Phenol | 2,3-Benzoxazolone | Blocked quinone formation (CYP450) |
N-Aryl amide | N-Methylbenzoxazolone | Prevented esterase hydrolysis |
Catechol | 3,4-Benzoxazolone | Eliminated methylation by COMT |
Structural Consequences:
Though 6-(aminomethyl)-2,3-dihydro-1,3-benzoxazol-2-one lacks intrinsic α,β-unsaturation, its C-6 aminomethyl group readily forms conjugated ketones via in situ oxidation or derivatization. Such derivatives engage in Michael addition reactions critical for covalent inhibition.
Reactivity principles:
Table 3: Electrophilicity Parameters of α,β-Unsaturated Systems
Electrophile | σ (eV⁻) | ω (eV) | Relative Thiol Reactivity |
---|---|---|---|
N-Ethylmaleimide (NEM) | 0.406 | 4.73 | 10³ (Reference) |
Acrolein | 0.379 | 3.57 | 10² |
Methyl vinyl ketone | 0.372 | 3.00 | 10⁻¹ |
Acrylamide (ACR) | 0.329 | 2.30 | 10⁻⁴ |
Design implications for benzoxazolones:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0